molecular formula C10H9BrFNO B13150775 4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one

4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one

Katalognummer: B13150775
Molekulargewicht: 258.09 g/mol
InChI-Schlüssel: YBHMNLUQAKOLKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one is a chemical compound that features a pyrrolidin-2-one ring substituted with a 5-bromo-2-fluorophenyl group

Vorbereitungsmethoden

The synthesis of 4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline and succinic anhydride.

    Formation of Intermediate: The 5-bromo-2-fluoroaniline is reacted with succinic anhydride to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the pyrrolidin-2-one ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Analyse Chemischer Reaktionen

4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be reduced using lithium aluminum hydride.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is employed in biological studies to investigate its effects on various biological pathways and targets.

Wirkmechanismus

The mechanism of action of 4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    4-(5-Chloro-2-fluorophenyl)pyrrolidin-2-one: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

    4-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one: This compound has a chlorine atom instead of a fluorine atom, leading to different chemical and biological properties.

    4-(5-Bromo-2-methylphenyl)pyrrolidin-2-one: This compound has a methyl group instead of a fluorine atom, which can influence its chemical behavior and applications.

Eigenschaften

Molekularformel

C10H9BrFNO

Molekulargewicht

258.09 g/mol

IUPAC-Name

4-(5-bromo-2-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9BrFNO/c11-7-1-2-9(12)8(4-7)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14)

InChI-Schlüssel

YBHMNLUQAKOLKZ-UHFFFAOYSA-N

Kanonische SMILES

C1C(CNC1=O)C2=C(C=CC(=C2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.